蔗糖八硫酸钠盐

描述

Sucrose octasulfate sodium salt is a unique anti-ulcer drug. It is a basic aluminum salt of sucrose octasulfate . It is a component of the gastrointestinal protectant sucralfate, which is an alkaline aluminum-sucrose complex .

Synthesis Analysis

Sucralfate, a complex salt composed of aluminium hydroxide and sucrose octasulfate (SOS) polymer, is widely used to treat gastrointestinal diseases such as gastric and duodenal ulcers . Under acidic conditions, sucralfate polymerizes to a viscous adhesive gel, which adheres to inflammatory sites and creates a strong protective gel layer against pepsin, acid, and bile acid .Molecular Structure Analysis

Sucrose octasulfate sodium salt is a complex salt composed of aluminium hydroxide and sucrose octasulfate (SOS) polymer . It is also known as SOS .Chemical Reactions Analysis

Sucralfate and SOS improved the pathology scores in a dose-dependent manner, whereas gastric juice pepsin activity was not impaired by therapeutic doses of SOS . As SOS lacks the ability to form a thick gel layer by polymerisation, it was found that SOS directly adheres to the mucosal surface forming a clear homogeneous thin-layer SOS film (>100 μm thick) on the oesophageal mucosal surface .Physical And Chemical Properties Analysis

Sucrose octasulfate sodium salt is a white powder . It is an alkaline aluminum-sucrose complex that inhibits peptic hydrolysis and raises gastric pH .科学研究应用

Emulsifier in Various Industries

Sucrose octasulfate sodium salt is used as a sugar-based emulsifier . It has excellent emulsification, dispersion, wetting, and micelle formation properties . These properties make it useful in various industries, including food, pharmaceutical, and personal care .

Enhancer in Agriculture

In the field of agriculture, sucrose octasulfate sodium salt is used as an enhancer for pesticides . It improves the adsorption and penetration of pesticides, thereby increasing their effectiveness .

Treatment for Gastrointestinal Diseases

Sucrose octasulfate sodium salt is a component of Sucralfate, a complex salt composed of aluminium hydroxide and sucrose octasulfate (SOS) polymer . Sucralfate is widely used to treat gastrointestinal diseases such as gastric and duodenal ulcers .

Protection Against Reflux Oesophagitis

Sucrose octasulfate sodium salt has been found to protect the oesophageal mucosa against reflux oesophagitis . It forms a thin layer on the mucosal surface, which helps protect the oesophagus from damage .

Alternative to Synthetic Ingredients

Due to its natural origin, sucrose octasulfate sodium salt is considered an environmentally friendly and sustainable alternative to synthetic ingredients . This makes it a preferred choice in industries looking to reduce their environmental impact .

Research and Development

Sucrose octasulfate sodium salt is used in research and development in the field of chemistry . Its unique properties make it a valuable substance for exploring new applications and improving existing ones .

作用机制

Target of Action

Sucrose octasulfate sodium salt (SOS) primarily targets D cells in the gastric mucosa . These cells are responsible for the release of somatostatin-like immunoreactivity (SLI) .

Mode of Action

SOS interacts directly with D cells in the gastric mucosa, stimulating the release of somatostatin-like immunoreactivity (SLI) . This interaction promotes the secretion of endogenous gastric somatostatin .

Biochemical Pathways

The primary biochemical pathway affected by SOS involves the release of somatostatin from D cells . This release is believed to contribute to the compound’s ulcer-healing effects . SOS has also been shown to activate fibroblast growth factors signaling pathways .

Pharmacokinetics

SOS is absorbed when administered orally . Studies in rats have shown that peak radioactivity was found in the tissue and washes of the stomach, ileum, and colon at 6 min, 60 min, and 4 h, respectively . This indicates progression through the gut. Radioactivity was also recovered from non-gut tissue (averaging 8.6% of the dose) and accumulated urine (18% of the dose at 24 h) .

Result of Action

The primary result of SOS action is the prevention of gastrointestinal ulcers . This is achieved through the release of endogenous gastric somatostatin, which has cytoprotective effects .

Action Environment

The action of SOS can be influenced by environmental factors. For instance, the compound’s solubility in water can affect its absorption and efficacy . Additionally, the compound’s stability may be affected by storage conditions, as it has been noted to be hygroscopic .

未来方向

Sucrose octasulfate dressing significantly improved wound closure of neuro-ischaemic diabetic foot ulcers without affecting safety after 20 weeks of treatment along with standard care . These findings support the use of sucrose octasulfate dressing as a local treatment for neuro-ischemia diabetic foot ulcers . More research is needed to further understand the potential applications of sucrose octasulfate sodium salt.

属性

IUPAC Name |

octasodium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O35S8.8Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRSOZZDECJZKH-QRDGSJRXSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Na8O35S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1158.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sucrosofate sodium | |

CAS RN |

74135-10-7 | |

| Record name | Sucrosofate sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCROSOFATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S391KJ684Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

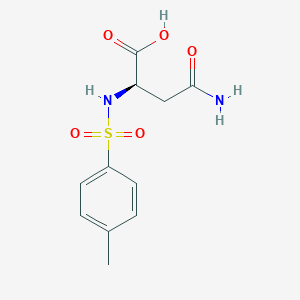

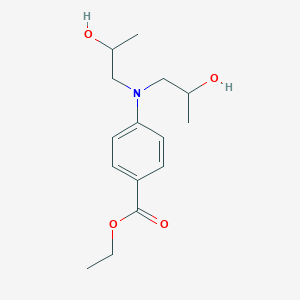

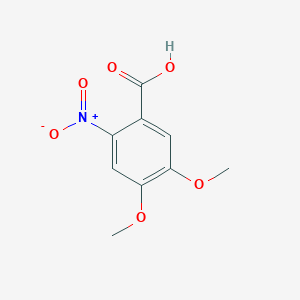

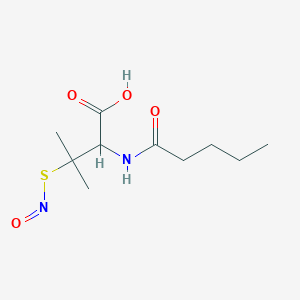

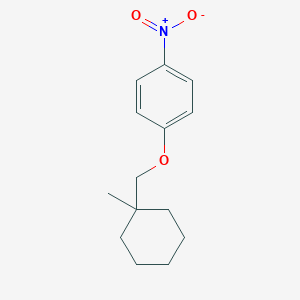

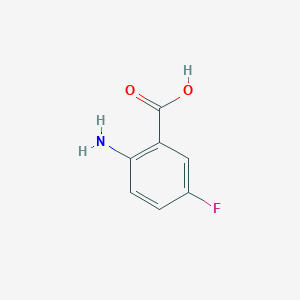

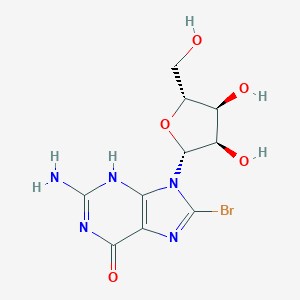

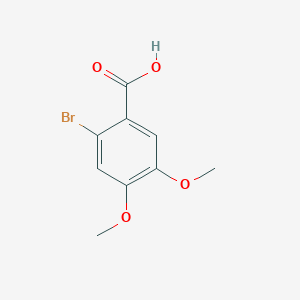

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate](/img/structure/B14669.png)

![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate](/img/structure/B14670.png)

![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan](/img/structure/B14671.png)

![3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14682.png)

![(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14685.png)